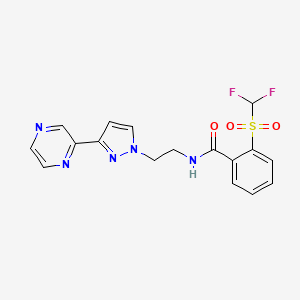

2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O3S/c18-17(19)28(26,27)15-4-2-1-3-12(15)16(25)22-8-10-24-9-5-13(23-24)14-11-20-6-7-21-14/h1-7,9,11,17H,8,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUIROMKHZIOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

Introduction of the Difluoromethylsulfonyl Group: This step often involves the use of difluoromethyl sulfone reagents under specific conditions to attach the difluoromethylsulfonyl group to the benzamide core.

Attachment of the Pyrazinyl-Pyrazolyl Moiety: This is usually done through a series of coupling reactions, where the pyrazinyl and pyrazolyl groups are introduced sequentially or simultaneously, depending on the synthetic strategy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The difluoromethylsulfonyl group can be oxidized under strong oxidative conditions.

Reduction: The benzamide core can be reduced to the corresponding amine under reductive conditions.

Substitution: The pyrazinyl and pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s difluoromethyl sulfonyl group likely confers higher logP compared to the trifluoromethoxy analog in , but lower than the cyclohexylethoxy derivative in .

- Metabolic Stability: The bis(difluoromethyl)pyrazole in and the difluoromethyl sulfonyl group in the target compound may reduce oxidative metabolism, unlike the fluorophenyl-chromenone system in , which is prone to phase I oxidation.

- Solubility : Sulfonamide groups (common in [[1], [3], target compound]) enhance aqueous solubility, whereas the cyclohexylethoxy group in may reduce it .

Notes

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, identified by CAS number 2034547-69-6, is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its structure includes a benzamide core linked to a difluoromethylsulfonyl group and a pyrazinyl-pyrazolyl moiety. This compound is of significant interest due to its potential biological activities, which are explored in various research contexts including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.4 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, which may confer unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 2034547-69-6 |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The difluoromethylsulfonyl group enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in target proteins. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Biological Activity

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Pyrazole compounds have been shown to inhibit key targets in cancer pathways, such as BRAF(V600E) and EGFR, making them promising candidates for anticancer therapies .

- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting their potential utility in treating inflammatory diseases .

- Antimicrobial Properties : Compounds similar to 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide have demonstrated significant antimicrobial activity against various pathogens .

Anticancer Studies

In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, compounds designed with similar structures have shown enhanced efficacy when combined with standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess notable antifungal activity. For instance, specific pyrazole carboxamides demonstrated effectiveness against various fungal strains, suggesting that compounds like 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide could serve as templates for developing new antifungal agents .

Toxicity and Safety Profiles

Preliminary toxicity assessments using zebrafish models have been conducted for related benzamide compounds, indicating that while some derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated before clinical application .

Q & A

Q. What are the key synthetic pathways for 2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example:

- Step 1 : Alkylation of pyrazin-2-yl hydrazine derivatives with ethylene-linked electrophiles to form the ethylpyrazole intermediate .

- Step 2 : Sulfonylation using difluoromethylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Step 3 : Benzamide coupling via activation of the carboxylic acid (e.g., using HATU or EDC) and reaction with the amine-functionalized intermediate .

Characterization : Intermediates are validated using ¹H/¹³C NMR (for functional groups), LC-MS (purity and molecular weight), and IR spectroscopy (sulfonyl and amide bond confirmation) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H NMR identifies protons on pyrazine, pyrazole, and benzamide moieties; ¹⁹F NMR confirms the difluoromethylsulfonyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) with ppm-level accuracy .

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the sulfonyl and pyrazine groups .

Q. What preliminary biological screening approaches are used to evaluate this compound?

- In vitro kinase assays : To assess inhibition of pathways like JAK/STAT (given structural similarity to pyrazole-based kinase inhibitors) .

- Cellular viability assays : Testing against cancer cell lines (e.g., HeLa or Jurkat) to identify IC₅₀ values .

- Solubility and stability profiling : Via HPLC under physiological pH to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what factors influence regioselectivity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may require strict temperature control (<40°C) to avoid side reactions .

- Base choice : K₂CO₃ or Et₃N can drive completion, but excess base may hydrolyze intermediates.

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve sulfonylation efficiency in biphasic systems .

Regioselectivity : Steric hindrance from the pyrazine ring directs sulfonylation to the less hindered nitrogen .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

- Structural analogs : Synthesize derivatives lacking the difluoromethylsulfonyl group to isolate its contribution to activity .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Molecular docking : Use PyMOL or AutoDock to model interactions with kinase domains (e.g., JAK2’s ATP-binding pocket) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

- QSAR modeling : Correlate substituent electronegativity (e.g., difluoromethyl vs. trifluoromethyl) with inhibitory potency .

Q. How does the difluoromethylsulfonyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : The sulfonyl group resists oxidative metabolism, prolonging half-life in hepatic microsome assays .

- Electrophilic reactivity : Fluorine’s electron-withdrawing effect stabilizes the sulfonyl group against nucleophilic attack .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Pyrazole alkylation | Ethylene dibromide, K₂CO₃, DMF, 25°C | 60-75% | Excess alkylating agent to drive reaction |

| Sulfonylation | ClSO₂CF₂H, Et₃N, DCM, 0°C → rt | 45-65% | Slow addition to control exotherm |

| Benzamide coupling | HATU, DIPEA, DMF, 50°C | 70-85% | Anhydrous conditions prevent hydrolysis |

Q. Table 2. Biological Assay Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.